molecular formula C26H26N6O8 B106409 2-((5-Acetamido-4-((2,4-dinitrophenyl)azo)-2-methoxyphenyl)benzylamino)ethyl acetate CAS No. 16421-41-3

2-((5-Acetamido-4-((2,4-dinitrophenyl)azo)-2-methoxyphenyl)benzylamino)ethyl acetate

Cat. No.: B106409
CAS No.: 16421-41-3
M. Wt: 550.5 g/mol
InChI Key: JNVFJTYCXXHXEF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-5-[[2-(acetyloxy)ethylamino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]- involves multiple steps. The process typically starts with the preparation of the azo compound through a diazotization reaction, followed by coupling with a suitable aromatic amine. The acetyloxyethyl group is introduced via esterification, and the final product is obtained through a series of purification steps .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes continuous monitoring of temperature, pH, and reactant concentrations. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-5-[[2-(acetyloxy)ethylamino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide, N-5-[[2-(acetyloxy)ethylamino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N-5-[[2-(acetyloxy)ethylamino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s azo group can undergo reduction to form aromatic amines, which can then interact with biological macromolecules, altering their function. The acetyloxy and phenylmethyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-5-[[2-(acetyloxy)ethylamino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]
  • Acetamide, N-5-[[2-(acetyloxy)ethylamino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]

Uniqueness

Acetamide, N-5-[[2-(acetyloxy)ethylamino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to act as a dye and its potential biological activities make it a compound of significant interest in various fields .

Properties

CAS No.

16421-41-3

Molecular Formula

C26H26N6O8

Molecular Weight

550.5 g/mol

IUPAC Name

2-[5-acetamido-N-benzyl-4-[(2,4-dinitrophenyl)diazenyl]-2-methoxyanilino]ethyl acetate

InChI

InChI=1S/C26H26N6O8/c1-17(33)27-22-14-25(30(11-12-40-18(2)34)16-19-7-5-4-6-8-19)26(39-3)15-23(22)29-28-21-10-9-20(31(35)36)13-24(21)32(37)38/h4-10,13-15H,11-12,16H2,1-3H3,(H,27,33)

InChI Key

JNVFJTYCXXHXEF-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCOC(=O)C)CC3=CC=CC=C3

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCOC(=O)C)CC3=CC=CC=C3

16421-41-3

Origin of Product

United States

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